Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester
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Overview
Description
Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester, also known as Isazophos, is an organophosphorus compound with the molecular formula C₉H₁₇ClN₃O₃PS and a molecular weight of 313.741 g/mol . This compound is primarily used as an insecticide and nematicide in agricultural settings.
Preparation Methods
The synthesis of Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester involves the reaction of diethyl phosphorochloridothioate with 5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazole-3-thiol under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods often involve large-scale batch reactors with precise temperature and pressure controls to ensure high yield and purity.
Chemical Reactions Analysis
Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioates and phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives and triazole compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, bases like sodium hydroxide for hydrolysis, and nucleophiles like amines for substitution reactions. The major products formed from these reactions are phosphoric acid derivatives and substituted triazole compounds.
Scientific Research Applications
Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester has several scientific research applications:
Agriculture: It is widely used as an insecticide and nematicide to protect crops from pests and nematodes.
Chemistry: It serves as a reagent in organic synthesis for the preparation of various phosphorothioate compounds.
Biology: It is used in studies related to enzyme inhibition, particularly acetylcholinesterase inhibition, which is crucial for understanding its toxicological effects.
Mechanism of Action
The primary mechanism of action of Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the target pests. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the hydrolysis of acetylcholine.
Comparison with Similar Compounds
Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester is similar to other organophosphorus insecticides such as:
Chlorpyrifos: Another widely used organophosphorus insecticide with a similar mechanism of action but different chemical structure.
Diazinon: An organophosphorus compound used as an insecticide with a similar mode of action but different target pests.
Malathion: An organophosphorus insecticide with a broader spectrum of activity and different chemical structure.
The uniqueness of this compound lies in its specific chemical structure, which provides distinct physicochemical properties and biological activity compared to other similar compounds.
Properties
CAS No. |
68957-49-3 |
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Molecular Formula |
C10H19ClN3O3PS |
Molecular Weight |
327.77 g/mol |
IUPAC Name |
(1-tert-butyl-5-chloro-1,2,4-triazol-3-yl)oxy-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H19ClN3O3PS/c1-6-15-18(19,16-7-2)17-9-12-8(11)14(13-9)10(3,4)5/h6-7H2,1-5H3 |
InChI Key |
MBMDOOLFVVYKFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NN(C(=N1)Cl)C(C)(C)C |
Origin of Product |
United States |
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